

Application Notes and Protocols for Optogenetic Silencing of Neurons Using eOPN3

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Compound of Interest

Compound Name: Rhodirubin A

Cat. No.: B15567374

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A Proposed Alternative to **Rhodirubin A**

Initial literature searches did not yield any information on a compound or optogenetic tool named "**Rhodirubin A**" for neuronal silencing. We hypothesize that this may be a misnomer or a novel, yet unpublished, tool. In its place, this document provides a comprehensive guide to the application of a state-of-the-art, rhodopsin-based optogenetic tool for neuronal silencing: eOPN3.

eOPN3 is a targeting-enhanced mosquito homolog of the vertebrate encephalopsin, engineered for potent, light-inducible suppression of synaptic transmission.^{[1][2]} It offers a robust and precise method for functional interrogation of neuronal circuits, making it an excellent representative tool for researchers, scientists, and drug development professionals interested in optogenetic silencing.

Introduction to eOPN3

eOPN3 is a G protein-coupled receptor (GPCR) based optogenetic tool that, upon activation by green light, recruits the endogenous Gi/o signaling pathway.^[3] This cascade activation leads to a reduction in presynaptic neurotransmitter release, effectively silencing the neuron's communication with its downstream partners.^[1] Unlike ion-pumping or channel-based silencers, eOPN3's mechanism through a second messenger system results in a longer-lasting suppression of synaptic output that can recover spontaneously within minutes.^[3] This makes it particularly suitable for studying the necessity of specific neuronal projections in complex behaviors.

Key Features of eOPN3:

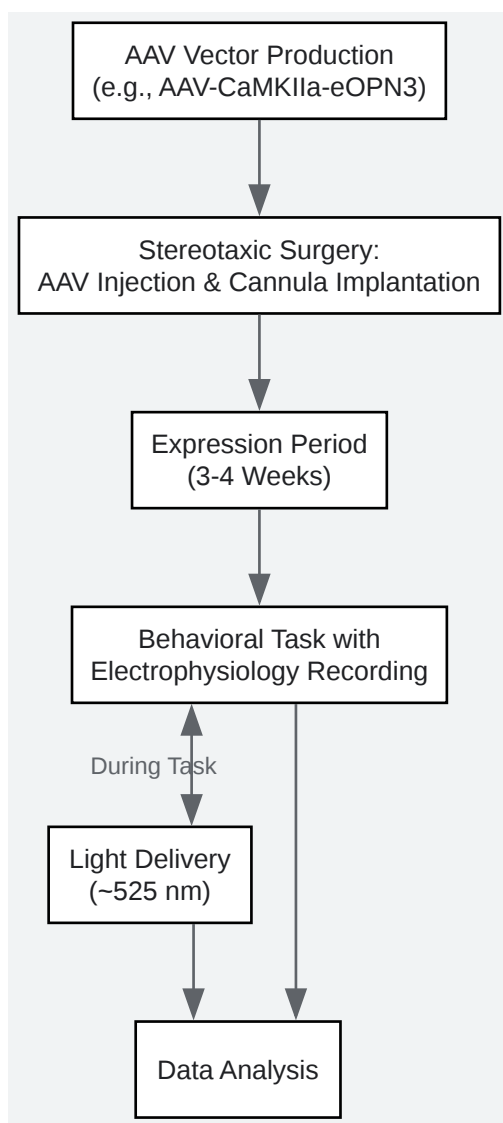
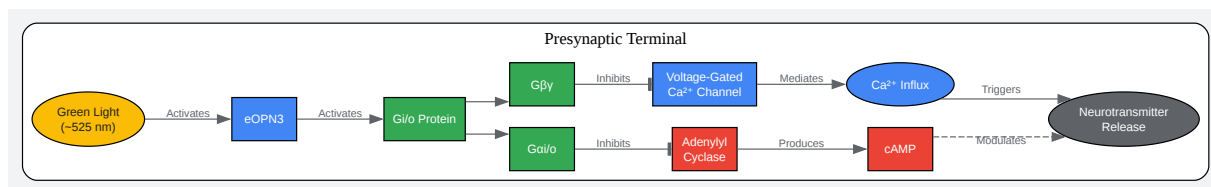
- Mechanism: Activates the Gi/o signaling pathway to inhibit presynaptic vesicle release.
- Activator: Green light (maximal activation ~512-525 nm).
- Effect: Suppression of synaptic transmission.
- Kinetics: Induces a lasting suppression of synaptic output with spontaneous recovery within minutes.
- Expression: Can be targeted to specific neuronal populations using viral vectors (e.g., AAVs) with cell-type-specific promoters.

Mechanism of Action

Upon illumination with green light, eOPN3 undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for inhibitory G proteins of the Gi/o family. This initiates a signaling cascade with two primary downstream effects that synergistically suppress neurotransmitter release:

- Inhibition of Voltage-Gated Calcium Channels (VGCCs): The G $\beta\gamma$ subunits dissociated from the activated Gi/o protein can directly bind to and inhibit presynaptic VGCCs. This reduces calcium influx upon arrival of an action potential, a critical step for vesicle fusion and neurotransmitter release.
- Reduction of Cyclic AMP (cAMP) Levels: The G α_i/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cAMP. Lower cAMP levels can indirectly reduce the probability of vesicle release.

This dual mechanism results in a potent and reliable silencing of synaptic transmission at targeted nerve terminals.



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References

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- 3. Efficient optogenetic silencing of neurotransmitter release with a mosquito rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
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